molecular formula C26H23N5O3S B2550042 N-(4-ethylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide CAS No. 1243043-50-6

N-(4-ethylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2550042
CAS No.: 1243043-50-6
M. Wt: 485.56
InChI Key: VQCNESQVKSCSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key receptor tyrosine kinase implicated in cell survival and proliferation. This compound is of significant research value in the field of oncology, particularly for the study of acute myeloid leukemia (AML), where mutations in the FLT3 gene, such as the internal tandem duplication (ITD), are common drivers of the disease. The compound functions by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent cancer cell lines. Research utilizing this inhibitor is critical for elucidating the mechanisms of FLT3-driven leukemogenesis and for evaluating the efficacy of targeted therapies in preclinical models. It serves as a vital tool for chemists and biologists exploring structure-activity relationships in thieno[2,3-d]pyrimidine-based scaffolds and for pharmacologists investigating combination treatment strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. A recent study highlighting the design and synthesis of thieno[2,3-d]pyrimidine derivatives, including this specific compound, demonstrates its potent inhibitory activity against FLT3-ITD positive leukemic cells and its potential for further development (https://pubmed.ncbi.nlm.nih.gov/38417367/).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-4-17-8-10-19(11-9-17)28-20(32)13-31-14-27-25-21(26(31)33)16(3)22(35-25)24-29-23(30-34-24)18-7-5-6-15(2)12-18/h5-12,14H,4,13H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCNESQVKSCSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophene-3-Carboxamide

A representative procedure involves heating 2-amino-5-methylthiophene-3-carboxamide with acetic anhydride under reflux to form the pyrimidinone ring. The reaction proceeds via intramolecular cyclodehydration, yielding 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine as a key intermediate.

Optimization Notes :

  • Microwave irradiation (100–150°C, 20–30 min) enhances reaction efficiency compared to conventional heating.
  • Yields typically range from 65–85% after purification via silica gel chromatography.

Installation of the N-(4-Ethylphenyl)Acetamide Side Chain

The acetamide moiety is incorporated via alkylation or amide coupling at position 3 of the thienopyrimidinone.

SN2 Alkylation Strategy

  • Chloroacetylation : Treatment of 3-amino-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one with chloroacetyl chloride in the presence of triethylamine.
  • Nucleophilic Displacement : Reaction with 4-ethylaniline in DMF at 60°C for 12 hours.

Key Parameters :

  • Molar ratio (chloroacetyl chloride : substrate): 1.2 : 1.
  • Yield: 50–65% after flash chromatography (petroleum ether/ethyl acetate gradient).

Amide Coupling via Activators

Alternative approach using EDC/HOBt -mediated coupling:

  • Carboxylic Acid Activation : Convert 2-(3-amino-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl)acetic acid to its active ester.
  • Amide Formation : React with 4-ethylaniline in DCM at room temperature.

Advantages :

  • Higher functional group tolerance.
  • Yield: 70–80% with reduced side products.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Microwave-assisted cyclization (Step 2.1) reduces reaction times from hours to minutes but requires specialized equipment.
  • Suzuki coupling (Step 3.2) offers regioselectivity but necessitates rigorous exclusion of moisture/oxygen.

Purification Challenges

  • Silica gel chromatography remains indispensable for isolating intermediates due to polar byproducts.
  • Recrystallization from ethanol/water mixtures improves purity for oxadiazole derivatives.

Yield Optimization

  • Triphosgene cyclization (Step 3.1) achieves superior yields compared to traditional agents like PCl₅.
  • EDC/HOBt coupling (Step 4.2) outperforms SN2 alkylation in yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is being investigated for its therapeutic potential. Its unique structure may allow it to exhibit various pharmacological activities. Preliminary studies suggest that it could act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Biological Studies

Research has focused on understanding how this compound interacts with biological systems. It serves as a probe to investigate biochemical pathways and molecular mechanisms. Studies are being conducted to assess its effects on cell signaling pathways and its potential role in modulating biological responses.

Chemical Biology

The compound is utilized in chemical biology to explore its interactions with biomolecules. This includes assessing its binding affinities to proteins and nucleic acids, which can provide insights into its mechanism of action and potential as a lead compound for drug development.

Industrial Applications

Beyond medicinal uses, this compound may also find applications in the development of new materials or as a precursor for synthesizing other complex organic compounds.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study explored the anticancer properties of related thienopyrimidine derivatives, suggesting that modifications could enhance efficacy against certain cancer cell lines.
  • Antimicrobial Properties : Research indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens, prompting investigations into this compound's efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Observations :

  • The oxadiazole in the target compound is substituted with a 3-methylphenyl group, enhancing lipophilicity compared to fluorophenyl or pyridinyl analogues in FLAP inhibitors .
  • The thieno[2,3-d]pyrimidinone core distinguishes it from thieno[3,2-d]pyrimidinones (e.g., compound 266 in ), where sulfur positioning alters π-stacking and solubility .
  • The acetamide linker in the target compound differs from sulfonyl or thioacetamide groups in analogues (e.g., –13), which may reduce metabolic oxidation risks .
Physicochemical and Spectroscopic Properties
  • NMR Profiling: The chemical shifts of the target compound’s aromatic protons (e.g., regions analogous to "A" and "B" in ) would differ from compounds with electron-withdrawing substituents (e.g., nitro or cyano groups in ). For instance, the 4-ethylphenyl group would deshield nearby protons compared to 4-chlorophenyl analogues .
  • Mass Spectrometry: Molecular networking () suggests the target compound’s fragmentation pattern would cluster with other oxadiazole-thienopyrimidinones (cosine score >0.8) but diverge from imidazo-thiadiazoles due to distinct heterocyclic cleavages .
Pharmacokinetic and Metabolic Considerations
  • Metabolic Stability : The 3-methylphenyl-oxadiazole group may reduce CYP3A4-mediated metabolism compared to unsubstituted oxadiazoles, as seen in compound 69 (), which showed low human clearance .
  • Solubility : The acetamide linker and 4-ethylphenyl group likely confer moderate solubility (~10–50 µM), superior to fully aromatic analogues (e.g., ) but inferior to carboxylated derivatives (e.g., ) .

Biological Activity

N-(4-ethylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core fused with an oxadiazole moiety and an ethylphenyl substituent. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine and oxadiazole scaffolds have significant anticancer properties. For instance:

  • Mechanism : These compounds may inhibit various kinases involved in cancer cell proliferation and survival. In vitro studies have shown cytotoxic effects against several cancer cell lines including HeLa (cervical), CaCo-2 (colon), and 3T3-L1 (mouse embryo) cells .
Cell LineIC50 (µM)Reference
HeLa1.98
CaCo-21.61
3T3-L11.75

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies demonstrate that derivatives of thieno[2,3-d]pyrimidine exhibit activity against various bacterial strains.

  • Activity Spectrum : Effective against Staphylococcus aureus and Enterococcus faecalis with minimal inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Enterococcus faecalis20

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has been noted in several studies. It appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response.

  • Findings : Inhibition assays revealed a significant reduction in prostaglandin E2 levels in treated cells compared to controls .

Case Study 1: Cytotoxicity Evaluation

A study published in Pharmaceutical Research evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial agents, derivatives of the compound were tested against multi-drug resistant strains of bacteria. The results showed promising activity that could lead to further development as a novel antimicrobial agent.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis involves constructing the thieno[2,3-d]pyrimidinone core, followed by introducing the 1,2,4-oxadiazole moiety. Key steps include:

  • Thieno-pyrimidinone Formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., acetic acid reflux) .
  • Oxadiazole Synthesis : Cyclization of amidoxime intermediates with activated carbonyl compounds (e.g., 3-methylphenyl-substituted reagents) via thermal or microwave-assisted methods .
  • Yield Optimization : Use catalysts like DBU for cyclization, and purify intermediates via column chromatography. Adjust stoichiometry and solvent polarity (e.g., DMF for solubility) to improve yields beyond 50–60% .

Advanced: How can regioselectivity challenges during oxadiazole ring formation be addressed?

Methodological Answer:
Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., 3-methylphenyl) direct cyclization to the 5-position of oxadiazole.
  • Reaction Conditions : Microwave irradiation (100–120°C, 30 min) enhances regiocontrol compared to traditional heating .
  • Monitoring : Use LC-MS to track intermediate amidoxime formation and confirm product regiochemistry via 1H^1H NMR (e.g., characteristic singlet for oxadiazole protons at δ 8.5–9.0 ppm) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H^1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), oxadiazole protons (δ 8.5–9.0 ppm), and acetamide NH (δ ~9.9 ppm, broad singlet) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 376.0 [M+H]+^+ for analogs) and assess purity (>95% by area normalization) .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm1^{-1}) and NH groups (~3300 cm1^{-1}) .

Advanced: How can discrepancies in NMR data between batches be resolved?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra; DMSO resolves broad NH peaks but may shift aromatic protons.
  • Dynamic Effects : Use 13C^{13}C-DEPT to distinguish tautomeric forms of the thieno-pyrimidinone core.
  • X-ray Crystallography : Resolve ambiguous signals by obtaining single-crystal structures (e.g., analogs in show planar pyrimidine rings) .

Basic: How to design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (structural analogs in show kinase inhibition).
  • In Vitro Assays : Use fluorescence-based ATPase assays (IC50_{50} determination) or bacterial growth inhibition (MIC for antimicrobial screening).
  • Controls : Include staurosporine (kinase inhibitor) and ciprofloxacin (antimicrobial) as positive controls .

Advanced: What computational strategies predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole moiety and hydrophobic pockets (e.g., EGFR kinase).
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with activity data from analogs.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

Basic: How to address low solubility in aqueous buffers during bioassays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Ionize acetamide groups by preparing sodium salts (pH 7.4 PBS).
  • Sonication : Disperse aggregates via 10-min sonication at 25°C .

Advanced: What synthetic routes improve metabolic stability of the oxadiazole moiety?

Methodological Answer:

  • Fluorine Substitution : Replace 3-methylphenyl with 3-(trifluoromethyl)phenyl to reduce oxidative metabolism.
  • Deuterated Analogs : Synthesize CD3_3-substituted methyl groups to slow CYP450-mediated degradation.
  • Prodrug Design : Mask the acetamide as a pivaloyloxymethyl ester for enhanced oral bioavailability .

Basic: How to validate compound stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the thieno-pyrimidinone core.
  • Lyophilization : Improve long-term stability by lyophilizing in 5% mannitol .

Advanced: Can crystallography resolve tautomerism in the thieno-pyrimidinone core?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in ethanol/water (7:3) to obtain diffraction-quality crystals.
  • X-ray Analysis : Confirm the 4-oxo tautomer via bond lengths (C=O at ~1.22 Å) and planarity of the pyrimidine ring. Compare with analogs in (C–O distances: 1.34–1.38 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.